molecular formula C12H13BrN2 B8586753 6-bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

6-bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B8586753
M. Wt: 265.15 g/mol
InChI Key: QDXTYGKNKIHPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a useful research compound. Its molecular formula is C12H13BrN2 and its molecular weight is 265.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13BrN2

Molecular Weight

265.15 g/mol

IUPAC Name

6-bromo-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole

InChI

InChI=1S/C12H13BrN2/c1-15-6-5-11-9(7-15)8-3-2-4-10(13)12(8)14-11/h2-4,14H,5-7H2,1H3

InChI Key

QDXTYGKNKIHPHN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C3=C(N2)C(=CC=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (2-bromophenyl)hydrazine hydrochloride (1.1 g, 4.92 mmol; Aldrich) and 1-methyl-4-piperidone (0.56 g, 4.92 mmol; Aldrich) was combined with a solution of HCl in acetic acid (1.0 M, 30 mL; Aldrich) and stirred at 70° C. for 18 hours in a sealed tube. The reaction mixture was concentrated under vacuum. The residue was taken up in toluene (100 mL) and concentrated under vacuum to remove most of the acetic acid (the azeotrope procedure was repeated a second time). The residue was dissolved in dimethyl sulfoxide (20 mL) and purified by reverse-phase HPLC [Waters XBridge™ RP18 column, 5 μm, 50×100 mm, flow rate 100 mL/minute, 50-99% gradient of methanol in buffer (0.1 M aqueous ammonium bicarbonate, adjusted to pH 10 with ammonium hydroxide)] to afford the title compound: 1H NMR (400 MHz, methanol-d4) δ ppm 2.54 (s, 3H), 2.85-2.90 (m, 2H), 2.93-2.98 (m, 2H), 3.66 (t, J=1.5 Hz, 2H), 6.88 (t, J=7.8 Hz, 1H), 7.19 (dd, J=7.8, 0.8 Hz, 1H), 7.32 (dd, J=7.8, 0.8 Hz, 1H); MS (DCI) m/z 265/267 (M+H)+.
Name
(2-bromophenyl)hydrazine hydrochloride
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

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